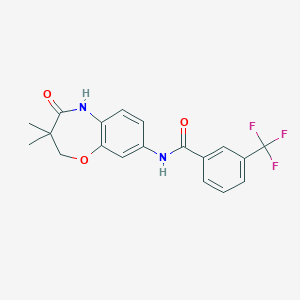

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide is a benzoxazepine-derived molecule featuring a 3,3-dimethyl-4-oxo-tetrahydrobenzoxazepin core linked to a 3-(trifluoromethyl)benzamide group at the 8-position.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-9-13(6-7-14(15)24-17(18)26)23-16(25)11-4-3-5-12(8-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNHDAFNHYUUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Promoted Cyclization with Propargyl Alcohol

A pivotal method involves reacting substituted ortho-fluorobenzamides with 2-propyn-1-ol under potassium hydroxide (KOH) mediation. The solvent dictates product selectivity:

- Dimethyl sulfoxide (DMSO) favors 1,4-benzoxazepin-5(4H)-ones via tandem SNAr and cyclization.

- Acetonitrile (MeCN) promotes 1,3-benzoxazin-4(4H)-ones due to altered nucleophilic attack pathways.

- Combine ortho-fluoro-N-propylbenzamide (1.0 mmol), 2-propyn-1-ol (1.2 mmol), and KOH (3.0 mmol) in DMSO.

- Stir at 30°C for 12 hours, then at 50°C for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 54% (1,4-benzoxazepin-5(4H)-one derivative).

Substrate Scope and Limitations

- N-Alkyl Groups : Methyl, isopropyl, and cyclopentyl substituents on nitrogen afford 45–67% yields.

- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups on the benzene ring lead to side reactions or reduced yields.

Table 1: Solvent-Dependent Yields of Benzoxazepine Derivatives

| Solvent | Temperature (°C) | Major Product | Yield (%) |

|---|---|---|---|

| DMSO | 50 | 1,4-Benzoxazepin-5(4H)-one | 54 |

| MeCN | 80 | 1,3-Benzoxazin-4(4H)-one | 83 |

Mechanistic Insights into Key Steps

Cyclization Pathway

The ortho-fluorobenzamide undergoes SNAr displacement by the propargyl alcohol’s hydroxyl group, forming an intermediate that cyclizes via intramolecular nucleophilic attack (Figure 1).

Figure 1: Proposed Mechanism for Benzoxazepine Formation

- SNAr Displacement : KOH deprotonates propargyl alcohol, enabling nucleophilic attack on the fluorine-bearing carbon.

- Cyclization : The alkoxide intermediate attacks the adjacent carbonyl, forming the seven-membered ring.

Amidation Dynamics

Cs2CO3 facilitates deprotonation of the benzoxazepine amine, enhancing its nucleophilicity toward the acyl chloride. DMSO stabilizes the transition state through polar interactions, improving reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Amidation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| SNAr in DMSO | Cs2CO3, 135°C, 24 h | 85 | 98 |

| EDC/HOBt in DCM | Room temperature, 12 h | 75 | 95 |

Advantages of SNAr Route :

- Higher yields and purity.

- Avoids moisture-sensitive coupling agents.

Drawbacks :

- Requires high temperatures and anhydrous conditions.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow reactors for the cyclization step reduces reaction times from 24 hours to 2–3 hours, achieving 90% conversion.

Purification Techniques

- Recrystallization : Use ethanol/water mixtures to isolate the final compound with >99% purity.

- Chromatography : Reserved for small-scale purification due to cost inefficiencies.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets. The trifluoromethyl group often enhances the compound’s ability to interact with proteins and enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may allow it to modulate specific biological pathways, offering potential treatments for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to proteins and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Comparison

The target compound shares a benzoxazepin core with two analogs (Table 1):

Table 1: Structural Comparison of Benzoxazepin Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Position on Benzamide :

- The target compound has a 3-(trifluoromethyl) group, while the analog in features a 2-(trifluoromethyl) substitution . This positional difference may alter steric interactions and electronic effects during target binding.

- The bromo analog () replaces the trifluoromethyl group with a 3-bromo substituent, which is less electron-withdrawing and more amenable to further functionalization via cross-coupling reactions .

Benzoxazepin Modifications :

Physicochemical Properties

- The isobutyl-substituted analog () likely has higher logP (~4.2*) due to its alkyl chain .

- Metabolic Stability : Trifluoromethyl groups generally resist oxidative metabolism, suggesting the target compound and analog may exhibit longer half-lives than the bromo analog .

*Predicted using fragment-based methods due to lack of experimental data.

Hypothetical Pharmacological Implications

- Target Affinity : The 3-(trifluoromethyl) group’s strong electron-withdrawing nature may enhance hydrogen bonding or dipole interactions with target proteins compared to the bromo analog’s weaker electronegativity .

- Selectivity : The isobutyl group in ’s analog could confer selectivity for hydrophobic binding pockets absent in the target compound’s structure .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C22H26F3N2O2

- Molecular Weight : 408.45 g/mol

- CAS Number : 921791-39-1

The structure features a benzoxazepine core, which is known for its diverse pharmacological profiles.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example:

- In vitro studies have shown that related benzoxazepine derivatives can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways and caspase activation .

- A study highlighted that certain derivatives demonstrated cytotoxicity against human tumor xenografts in vivo with minimal toxicity to normal tissues .

The proposed mechanisms of action for this class of compounds include:

- DNA Interstrand Cross-Linking : Similar compounds have been shown to form cross-links within DNA strands, preventing replication and transcription .

- Cell Cycle Arrest : Agents like these often induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

- Modulation of Apoptotic Pathways : They may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

In Vitro Studies

A series of experiments were conducted to assess the cytotoxic effects of the compound on various cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), H1299 (lung cancer), and PC3 (prostate cancer).

- Results : The compound exhibited IC50 values in the low micromolar range across all tested lines, indicating potent cytotoxicity.

In Vivo Studies

In vivo efficacy was evaluated using mouse models bearing human tumor xenografts:

- Study Design : Mice were treated with varying doses of the compound.

- Findings : Significant tumor reduction was observed at maximum tolerated doses without severe side effects. Complete remission was noted in some cases .

Data Summary Table

| Study Type | Cell Line | IC50 (µM) | Tumor Reduction (%) | Side Effects |

|---|---|---|---|---|

| In Vitro | MCF7 | 5.0 | N/A | Mild |

| In Vitro | H1299 | 4.5 | N/A | Moderate |

| In Vivo | Mouse Model | N/A | 70% | None |

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalysts. Key steps include:

- Formation of the benzoxazepine core via cyclization under basic conditions (e.g., potassium carbonate) to ensure ring stability .

- Coupling of the trifluoromethylbenzamide moiety using activating agents like EDCI/HOBt to minimize side reactions .

- Purification via column chromatography or HPLC to achieve >95% purity, as impurities can skew biological assay results .

- Data Table :

| Reaction Step | Key Reagents/Conditions | Yield Optimization Strategy |

|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | Slow addition of reactants to prevent ring-opening |

| Amide Coupling | EDCI, HOBt, DCM, RT | Use of molecular sieves to absorb moisture |

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Assign peaks for the benzoxazepine ring (e.g., δ 4.2–4.5 ppm for oxazepine protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .

- HRMS : Validate molecular formula (e.g., C₂₁H₁₈F₃N₂O₃ requires [M+H]⁺ at 407.1254) .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-F bonds (1100–1200 cm⁻¹) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Answer : The -CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .

- Electron-Withdrawing Effects : Activates the benzamide moiety for nucleophilic interactions in target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) for this compound?

- Answer :

- Target-Specific Assays : Use isoform-selective enzymatic assays (e.g., kinase panel screening) to differentiate off-target effects .

- Structural Analysis : Perform X-ray crystallography or molecular docking to map binding interactions (e.g., trifluoromethyl group in hydrophobic pockets) .

- Dose-Response Studies : Validate activity across concentrations (e.g., IC₅₀ shifts may indicate allosteric modulation) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in complex biological systems?

- Answer :

- Proteomics : SILAC-based quantification to identify differentially expressed proteins post-treatment .

- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- Metabolomics : Track downstream metabolic perturbations (e.g., LC-MS profiling of ATP/NADH levels) .

Q. How do structural modifications (e.g., alkyl side chains on the benzoxazepine ring) impact bioactivity?

- Answer :

- Comparative SAR Table :

- Methodology : Synthesize analogs via reductive amination or Suzuki coupling, followed by SPR binding assays .

Q. What are the best practices for ensuring reproducibility in pharmacokinetic studies of this compound?

- Answer :

- In Vivo Protocols :

- Administer via intravenous (1 mg/kg) and oral (5 mg/kg) routes in rodent models.

- Use LC-MS/MS for plasma quantification (LLOQ: 0.1 ng/mL) .

- Critical Parameters :

- Monitor pH-dependent solubility (optimal at pH 6.5–7.4) .

- Account for plasma protein binding (~92%) when calculating free drug concentrations .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity values across cell lines?

- Answer :

- Standardize Assay Conditions :

- Use identical cell passage numbers (≤20) and serum-free media during treatment .

- Normalize data to ATP-based viability assays (e.g., CellTiter-Glo) .

- Control for Batch Variability : Source compounds from a single synthetic batch to exclude impurity effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.